4-(pyridin-4-ylamino)quinazoline-2(1H)-thione
Description
4-(pyridin-4-ylamino)quinazoline-2(1H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the quinazoline family, which is known for its broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Properties
IUPAC Name |
4-(pyridin-4-ylamino)-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-16-11-4-2-1-3-10(11)12(17-13)15-9-5-7-14-8-6-9/h1-8H,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVPWDGQKANGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of anthranilic acid with amides, leading to the formation of quinazoline derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-(pyridin-4-ylamino)quinazoline-2(1H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The specific pathways involved may include the inhibition of tyrosine kinases and other signaling molecules.
Comparison with Similar Compounds
Similar compounds to 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione include other quinazoline derivatives such as quinazolin-2,4-dione and N6-(ferrocenmethyl)quinazoline-2,4,6-triamine . These compounds share similar structural features but may differ in their biological activities and specific applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
